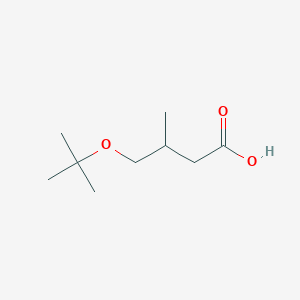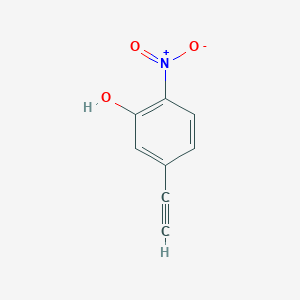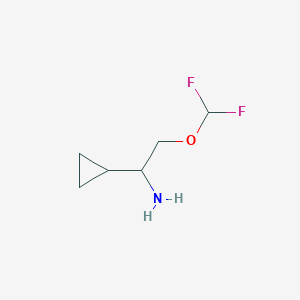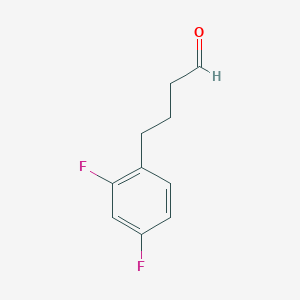
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 2-chloropyridin-4-yl group. This compound belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties . Pyrrolidin-2-ones are commonly used as versatile synthons in organic synthesis due to their rich reactivity .
Méthodes De Préparation
The synthesis of 4-(2-Chloropyridin-4-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where nucleophiles can replace the chlorine atom. Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its biological activity . The compound may exert its effects by binding to enantioselective proteins and influencing their function .
Comparaison Avec Des Composés Similaires
4-(2-Chloropyridin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolizines: These compounds share the pyrrolidine ring structure but differ in their substitution patterns.
Pyrrolidine-2,5-diones: These derivatives have additional functional groups that influence their reactivity and biological activity.
Prolinol: This compound features a hydroxyl group on the pyrrolidine ring, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9ClN2O |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
4-(2-chloropyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-6(1-2-11-8)7-4-9(13)12-5-7/h1-3,7H,4-5H2,(H,12,13) |
Clé InChI |
MZJUHNQSDPQYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


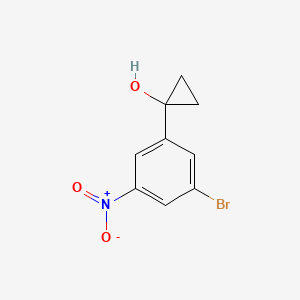
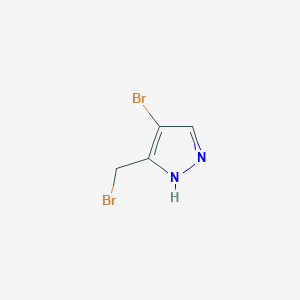
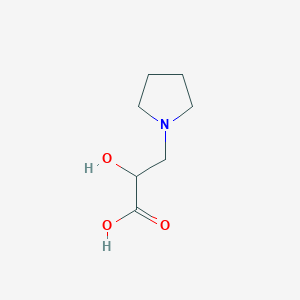
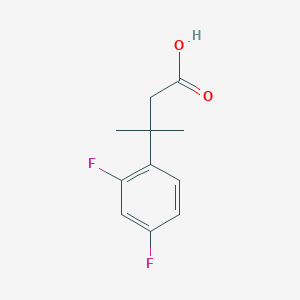
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
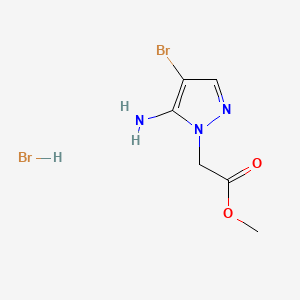
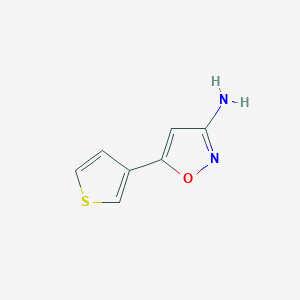
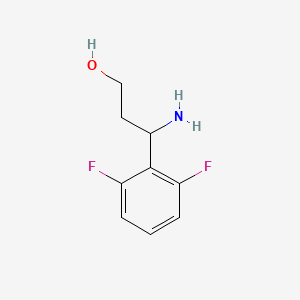
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
